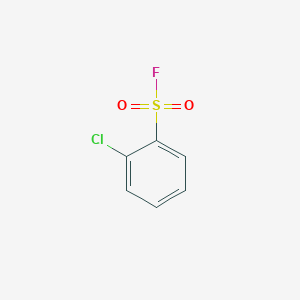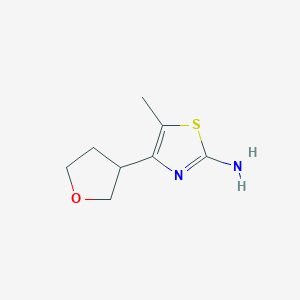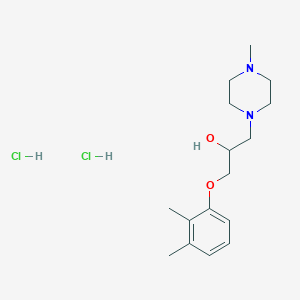
2-氯苯磺酰氟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-benzenesulfonyl fluoride is an organosulfur compound with the molecular formula C6H4ClFO2S. It is a derivative of benzenesulfonyl fluoride, where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
科学研究应用
2-Chloro-benzenesulfonyl fluoride has found applications in several scientific research fields:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Chemical Biology: The sulfonyl fluoride group is known for its ability to form covalent bonds with specific amino acids in proteins, making it useful in the study of enzyme mechanisms and protein labeling
Drug Discovery: It serves as a precursor for the synthesis of potential pharmaceutical compounds.
Materials Science: The compound is used in the development of new materials with unique properties
作用机制
Target of Action
2-Chloro-benzenesulfonyl fluoride is a type of sulfonyl fluoride, which has been identified as a target and substrate in the development of new synthetic methods . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Mode of Action
The mode of action of 2-Chloro-benzenesulfonyl fluoride involves its interaction with its targets, primarily through a process known as sulfur(vi)-fluoride exchange (SuFEx) processes . This process is characterized by the compound’s ability to engage with nucleophiles under suitable reaction conditions . The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-benzenesulfonyl fluoride are primarily those involving sulfur-containing substrates . These include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . The compound’s ability to selectively manipulate molecules that already contain a sulfonyl fluoride group has also proved to be a popular tactic .
Pharmacokinetics
The compound’s resistance to hydrolysis under physiological conditions suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2-Chloro-benzenesulfonyl fluoride’s action are largely dependent on its targets. For example, in the realm of biochemistry, sulfonyl fluorides have been found to have bactericidal effects . .
Action Environment
The action, efficacy, and stability of 2-Chloro-benzenesulfonyl fluoride can be influenced by various environmental factors. For instance, the compound’s resistance to hydrolysis under physiological conditions suggests that it may be stable in aqueous environments . .
生化分析
Biochemical Properties
2-Chloro-benzenesulfonyl fluoride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the sulfonyl fluoride motif, which can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-benzenesulfonyl fluoride involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-benzenesulfonyl fluoride can change over time. The product is chemically stable under standard ambient conditions (room temperature)
准备方法
2-Chloro-benzenesulfonyl fluoride can be synthesized through several methods. One common synthetic route involves the reaction of 2-chlorobenzenesulfonyl chloride with a fluorinating agent such as potassium fluoride or sulfur tetrafluoride. The reaction typically occurs under mild conditions and yields the desired sulfonyl fluoride product .
Industrial production methods often involve the use of sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating reagent. This method is efficient and allows for the large-scale production of sulfonyl fluorides .
化学反应分析
2-Chloro-benzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Electrophilic Aromatic Substitution: The chlorine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Oxidation and Reduction: While less common, the sulfonyl fluoride group can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include potassium fluoride, sulfur tetrafluoride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
2-Chloro-benzenesulfonyl fluoride can be compared with other sulfonyl fluorides such as:
- 2-Fluorobenzenesulfonyl fluoride
- 4-Chlorobenzenesulfonyl fluoride
- 4-Methoxybenzenesulfonyl fluoride
These compounds share similar reactivity due to the presence of the sulfonyl fluoride group but differ in their substitution patterns on the benzene ring. The unique substitution pattern of 2-chloro-benzenesulfonyl fluoride imparts specific reactivity and properties that can be advantageous in certain applications .
属性
IUPAC Name |
2-chlorobenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOECQWWSUHZUMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864872-77-5 |
Source


|
| Record name | 864872-77-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid](/img/structure/B2367872.png)
![(E)-N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2367873.png)

![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367878.png)
![Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2367880.png)
![6-Propyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2367882.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2367885.png)
![N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2367886.png)
![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/new.no-structure.jpg)
![N-(2-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2367888.png)



